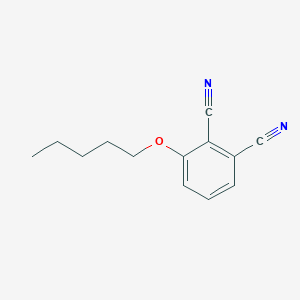
3-(Pentyloxy)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pentyloxy)benzene-1,2-dicarbonitrile: is an organic compound with the molecular formula C13H14N2O It consists of a benzene ring substituted with a pentyloxy group at the third position and two cyano groups at the first and second positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentyloxy)benzene-1,2-dicarbonitrile typically involves the alkylation of 3-hydroxybenzene-1,2-dicarbonitrile with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the cyano groups can yield primary amines.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(Pentyloxy)benzaldehyde or 3-(Pentyloxy)benzoic acid.
Reduction: Formation of 3-(Pentyloxy)benzene-1,2-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 3-(Pentyloxy)benzene-1,2-dicarbonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be studied to identify new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its properties can be tailored to meet specific requirements for various applications.
Mécanisme D'action
The mechanism of action of 3-(Pentyloxy)benzene-1,2-dicarbonitrile and its derivatives involves interactions with molecular targets through various pathways. The cyano groups can participate in hydrogen bonding and dipole-dipole interactions, while the pentyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the compound’s biological activity and its ability to interact with enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
- 3-(Methoxy)benzene-1,2-dicarbonitrile
- 3-(Ethoxy)benzene-1,2-dicarbonitrile
- 3-(Butoxy)benzene-1,2-dicarbonitrile
Comparison: Compared to its analogs, 3-(Pentyloxy)benzene-1,2-dicarbonitrile has a longer alkyl chain, which can affect its solubility, melting point, and reactivity. The pentyloxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Its unique structure allows for specific interactions in chemical and biological systems, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
212136-72-6 |
|---|---|
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3-pentoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H14N2O/c1-2-3-4-8-16-13-7-5-6-11(9-14)12(13)10-15/h5-7H,2-4,8H2,1H3 |
Clé InChI |
XEVVFPBOPICHBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=CC(=C1C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















